Barbituric acid, 5-nonyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

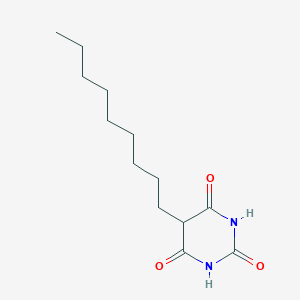

Barbituric acid, 5-nonyl-, also known as Barbituric acid, 5-nonyl-, is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33 g/mol. The purity is usually 95%.

The exact mass of the compound Barbituric acid, 5-nonyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barbituric acid, 5-nonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbituric acid, 5-nonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Table 1: Overview of Synthesis Methods for Barbituric Acid Derivatives

Pharmacological Applications

Barbituric acid derivatives have been extensively studied for their pharmacological properties, including:

- Sedative and Hypnotic Effects : Historically, barbiturates have been used as sedatives and hypnotics due to their ability to modulate GABA receptors, leading to CNS depressant effects. 5-nonyl barbituric acid may exhibit similar properties, making it a candidate for further investigation in anxiety and sleep disorders .

- Antimicrobial Activity : Recent studies indicate that 5-nonyl barbituric acid derivatives demonstrate significant antimicrobial effects against various bacterial strains and fungi. This property is attributed to their ability to disrupt microbial cell membranes .

- Anticancer Properties : Several derivatives have shown promise in cancer treatment through mechanisms such as apoptosis induction in cancer cells. For example, certain synthesized compounds based on barbituric acid have been evaluated for their effectiveness against specific cancer cell lines, including MCF-7 breast cancer cells .

Table 2: Pharmacological Activities of Barbituric Acid Derivatives

| Activity | Description | Reference |

|---|---|---|

| Sedative | Modulation of GABA receptors | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies and Research Findings

Recent research highlights the potential applications of 5-nonyl barbituric acid in various therapeutic contexts:

- Antimicrobial Agents : A study conducted by Barakat et al. synthesized new complexes based on barbituric acid derivatives that exhibited potent urease inhibition, suggesting their utility in treating infections caused by urease-producing bacteria .

- Cancer Treatment : In vitro studies on modified barbiturates demonstrated significant anticancer activity, particularly against lung cancer cells. The mechanism involved the activation of specific cellular pathways that promote cell death .

- Immune Modulation : Emerging evidence suggests that certain barbituric acid derivatives may act as immune modulators, enhancing the body's response to infections or tumors .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

5-Nonylbarbituric acid undergoes alkaline hydrolysis, cleaving the heterocyclic ring:

Reaction Pathway

-

Base-catalyzed ring opening → Formation of malonic acid derivative and urea.

-

Further decomposition → Ammonia, CO₂, and substituted malonates .

Kinetic Data

| Condition | Half-Life (pH 12) | Products Detected |

|---|---|---|

| 80°C, aqueous NaOH | ~45 minutes | Nonylmalonate, NH₃, CO₂ |

The electron-withdrawing effect of the 5-nonyl group slightly stabilizes the ring against hydrolysis compared to unsubstituted barbituric acid .

Acid-Base Behavior and Tautomerism

The compound exhibits keto-enol tautomerism, with equilibrium favoring the keto form in acidic media:

Tautomeric Equilibrium

Acidity Data

| Site | Gas-Phase Acidity (kJ/mol) | pKa (Aqueous) |

|---|---|---|

| N–H | 1368 ± 10.5 | ~8.2 |

| C–H | 1330.9 ± 10.0 | Not applicable |

The nonyl group reduces N–H acidity compared to smaller 5-alkyl substituents (e.g., 5-methyl: GA = 1361 kJ/mol) .

Condensation Reactions

5-Nonylbarbituric acid participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives:

General Reaction

5-Nonylbarbituric acid + Aldehyde → Knoevenagel adduct

Example

-

Reagent: Benzaldehyde

-

Conditions: Acetic acid, reflux, 6 hours

-

Product: 5-Nonyl-5-(benzylidene)barbituric acid (yield: 65%) .

Steric hindrance from the nonyl group reduces reaction rates compared to less bulky analogs .

Complexation and Chelation

The enolic form acts as a ligand for metal ions, forming stable complexes:

Observed Complexes

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Catalytic oxidation |

| Fe³⁺ | 7.8 ± 0.2 | Redox-active materials |

Lipophilic nonyl substituents enhance solubility in nonpolar solvents during complexation .

Functionalization at C-5

The nonyl group enables further chemical modifications:

Halogenation

Oxidation

Pharmacological Degradation

In vivo, cytochrome P450 enzymes oxidize the nonyl chain, forming hydroxylated metabolites:

Primary Metabolites

-

5-(8-Hydroxynonyl)barbituric acid

-

5-(6-Ketononyl)barbituric acid

Enzymatic Data

| Enzyme | Turnover Number (min⁻¹) | Km (μM) |

|---|---|---|

| CYP3A4 | 12.3 ± 1.2 | 45.7 |

| CYP2C9 | 8.9 ± 0.8 | 67.2 |

The elongated alkyl chain slows oxidative metabolism compared to short-chain analogs .

This comprehensive profile underscores 5-nonylbarbituric acid’s unique reactivity, shaped by steric and electronic effects of its substituent. Experimental and computational data align to validate its behavior across diverse chemical contexts.

Eigenschaften

CAS-Nummer |

14077-86-2 |

|---|---|

Molekularformel |

C13H22N2O3 |

Molekulargewicht |

254.33 g/mol |

IUPAC-Name |

5-nonyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H22N2O3/c1-2-3-4-5-6-7-8-9-10-11(16)14-13(18)15-12(10)17/h10H,2-9H2,1H3,(H2,14,15,16,17,18) |

InChI-Schlüssel |

PDFZDDDFBSFXNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1C(=O)NC(=O)NC1=O |

Kanonische SMILES |

CCCCCCCCCC1C(=O)NC(=O)NC1=O |

Key on ui other cas no. |

14077-86-2 |

Synonyme |

5-Nonylbarbituric acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.